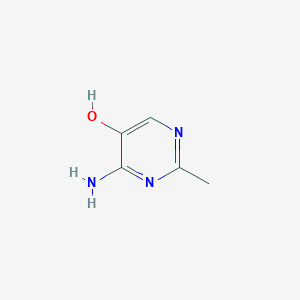

4-Amino-2-methylpyrimidin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Amino-2-methylpyrimidin-5-ol is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the condensation of vinamidium salts and amidine chloride salts, followed by a reduction process catalyzed by palladium with hydrazine . Another method includes the reaction of α-azidovinyl ketones with amidines in the presence of a base, yielding polysubstituted 5-aminopyrimidines . Additionally, a catalyst-free multicomponent synthesis in aqueous ethanol has been developed for the production of 6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . Furthermore, scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine have been reported, which are crucial intermediates for the synthesis of Vitamin B1 .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a new crystalline modification of a pyrimidinium iodide derivative was determined, revealing a planar molecule with a 2,5-diene structure in the pyrimidine ring . The molecular structures of other pyrimidine derivatives have been confirmed by elemental analysis, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, reactions with isothiocyanates under different conditions can yield N,N'-disubstituted thioureas . Ring transformation reactions have also been reported, leading to the synthesis of functionalized 4-aminopyridines . Additionally, 5-amino-4-cyanopyrazoles can be synthesized and further converted to more complex pyrazolopyrimidine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Polyimides containing pyrimidine units exhibit excellent thermal stability, mechanical properties, and high chemical resistance . The electronic absorption spectra and protolytic equilibria of aminopyrimidines have been studied to understand the conformation of the amino group and its effects on the properties of the compounds . These properties make pyrimidine derivatives valuable in various applications, including the development of materials with specific characteristics.

Applications De Recherche Scientifique

Synthesis and Development of Derivatives

Research has shown that 4-Amino-2-methylpyrimidin-5-ol and its derivatives are actively used in the synthesis of various chemical compounds. For instance, Bakavoli et al. (2006) detailed the synthesis of new thiazolo[4,5-d] pyrimidine derivatives from 4-Amino-5-bromo-2-substituted-aminopyrimidines (Bakavoli, Nikpour, & Rahimizadeh, 2006). Similarly, Ali et al. (2021) synthesized arylsulfonylated 2-amino-6-methylpyrimidin derivatives and examined their crystal structures, revealing the presence of various non-covalent interactions responsible for structural stability (Ali et al., 2021).

Biological Evaluation and Applications

In biological research, Yengoyan et al. (2019) synthesized novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols, which demonstrated significant stimulating action on plant growth (Yengoyan, Pivazyan, Ghazaryan, & Azaryan, 2019). Additionally, research by Wu et al. (2015) on 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives revealed good antiviral activities against tobacco mosaic virus (Wu, Chen, Tai, Jiang, & Ouyang, 2015).

Structural Analysis and Modification

Zhukhlistova and Tishchenko (2001) investigated the structure of a new crystalline modification of a related compound, 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, derived from 4-amino-5-ethoxymethyl-2-methylpyrimidine. This study focused on the molecule's planar structure and its interactions in the crystal structure (Zhukhlistova & Tishchenko, 2001).

Synthesis Techniques

Research by Zhao et al. (2012) demonstrated two scalable processes for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, an intermediate for Vitamin B1, highlighting the efficiency and suitability of these methods for industrial use (Zhao, Ma, & Chen, 2012).

Physicochemical Properties and Theoretical Insights

Ali et al. (2020) conducted a study on the quantum chemical understanding of 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) and 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS), demonstrating the role of noncovalent interactions in their structural stability and electronic behavior (Ali, Khalid, Haq, Ali, Tahir, Ashfaq, Rasool, & Braga, 2020).

Orientations Futures

The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, including 4-Amino-2-methylpyrimidin-5-ol, has been a focus of research over the past 20 years. Future directions include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Propriétés

IUPAC Name |

4-amino-2-methylpyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMWJVUIUZNXCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylpyrimidin-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)